Cas no 2504977-41-5 (1,3-difluoro-5-(isocyanomethyl)benzene)
1,3-difluoro-5-(isocyanomethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-difluoro-5-(isocyanomethyl)benzene
- Benzene, 1,3-difluoro-5-(isocyanomethyl)-
-
- Inchi: 1S/C8H5F2N/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2
- InChI Key: QHXJCHCLOUDIAE-UHFFFAOYSA-N
- SMILES: C(C1C=C(F)C=C(F)C=1)[N+]#[C-]
Computed Properties
- Exact Mass: 153.03900549g/mol
- Monoisotopic Mass: 153.03900549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 4.4Ų
1,3-difluoro-5-(isocyanomethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849605-0.05g |
1,3-difluoro-5-(isocyanomethyl)benzene |
2504977-41-5 | 0.05g |
$827.0 | 2023-06-03 | ||
| Enamine | EN300-1849605-0.1g |
1,3-difluoro-5-(isocyanomethyl)benzene |
2504977-41-5 | 0.1g |
$867.0 | 2023-06-03 | ||
| Enamine | EN300-1849605-0.25g |
1,3-difluoro-5-(isocyanomethyl)benzene |
2504977-41-5 | 0.25g |
$906.0 | 2023-06-03 | ||
| Enamine | EN300-1849605-0.5g |
1,3-difluoro-5-(isocyanomethyl)benzene |
2504977-41-5 | 0.5g |
$946.0 | 2023-06-03 | ||
| Enamine | EN300-1849605-1.0g |
1,3-difluoro-5-(isocyanomethyl)benzene |
2504977-41-5 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1849605-2.5g |
1,3-difluoro-5-(isocyanomethyl)benzene |
2504977-41-5 | 2.5g |
$1931.0 | 2023-06-03 | ||
| Enamine | EN300-1849605-5.0g |
1,3-difluoro-5-(isocyanomethyl)benzene |
2504977-41-5 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1849605-10.0g |
1,3-difluoro-5-(isocyanomethyl)benzene |
2504977-41-5 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1849605-1g |
1,3-difluoro-5-(isocyanomethyl)benzene |
2504977-41-5 | 1g |
$0.0 | 2023-09-19 |
1,3-difluoro-5-(isocyanomethyl)benzene Related Literature
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1,3-difluoro-5-(isocyanomethyl)benzene
Introduction to 1,3-difluoro-5-(isocyanomethyl)benzene (CAS No. 2504977-41-5)
1,3-difluoro-5-(isocyanomethyl)benzene, with the CAS number 2504977-41-5, is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is characterized by its isocyanomethyl group and difluoro substitution on the benzene ring, which confer specific reactivity and functional properties.
The molecular structure of 1,3-difluoro-5-(isocyanomethyl)benzene consists of a benzene ring with two fluorine atoms at the 1 and 3 positions and an isocyanomethyl group at the 5 position. The presence of these functional groups imparts distinct chemical behavior, making it a valuable intermediate in the synthesis of more complex molecules. The isocyanomethyl group, in particular, is highly reactive and can participate in a variety of chemical reactions, including nucleophilic addition and polymerization processes.
In the context of pharmaceutical research, 1,3-difluoro-5-(isocyanomethyl)benzene has shown promise as a building block for the development of novel drugs. The fluorine atoms enhance the lipophilicity and metabolic stability of compounds, which are crucial factors in drug design. Recent studies have explored its use in the synthesis of potential anticancer agents and antiviral compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines.
Beyond pharmaceutical applications, 1,3-difluoro-5-(isocyanomethyl)benzene has also found utility in materials science. Its reactivity and functional versatility make it an attractive candidate for the synthesis of advanced polymers and coatings. Researchers have utilized this compound to develop novel polyurethanes with enhanced mechanical properties and thermal stability. These materials have potential applications in industries such as automotive, aerospace, and electronics.
The synthesis of 1,3-difluoro-5-(isocyanomethyl)benzene typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the reaction of 1,3-difluorobenzene with an appropriate isocyanide precursor followed by subsequent functionalization steps. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
In terms of safety and handling, it is important to note that while 1,3-difluoro-5-(isocyanomethyl)benzene is not classified as a hazardous material under current regulations, proper precautions should be taken during its use to ensure laboratory safety. This includes using appropriate personal protective equipment (PPE) and following standard laboratory protocols for handling organic compounds.
The ongoing research into 1,3-difluoro-5-(isocyanomethyl)benzene continues to uncover new applications and properties. For example, recent studies have explored its potential as a ligand in coordination chemistry, where its unique electronic structure can influence the reactivity and stability of metal complexes. This opens up possibilities for its use in catalysis and materials science.
In conclusion, 1,3-difluoro-5-(isocyanomethyl)benzene (CAS No. 2504977-41-5) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and beyond. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of advanced materials and therapeutic agents. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its impact on various scientific fields.
2504977-41-5 (1,3-difluoro-5-(isocyanomethyl)benzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)